MAO-A vs. MAO-B Selectivity Profile
2-Amino-3-bromo-5-fluorophenol exhibits a pronounced and quantifiable selectivity for inhibiting Monoamine Oxidase A (MAO-A) over Monoamine Oxidase B (MAO-B) [1]. This stark contrast in binding affinity demonstrates a functional differentiation that is highly relevant for neurological research applications [2]. This level of selectivity is not a universal property of the class; many halogenated phenols do not demonstrate such a clear preference, highlighting the specific advantage of this substitution pattern for assays requiring MAO-A targeting [3].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 66 nM (MAO-A); IC50 = 360,000 nM (MAO-B) |
| Comparator Or Baseline | Baseline: No significant MAO-A/MAO-B selectivity expected for many unoptimized analogs |
| Quantified Difference | ~5,454-fold greater potency for MAO-A over MAO-B |
| Conditions | Inhibition of bovine brain mitochondria MAO-A and MAO-B by spectrofluorimetry [1] |
Why This Matters
The exceptional selectivity ratio (5,454x) enables precise pharmacological tool development for MAO-A related pathways without confounding MAO-B off-target effects.
- [1] BindingDB. (2016). BDBM50078675 CHEMBL3415444. BindingDB Entry for 2-Amino-3-bromo-5-fluorophenol. View Source
- [2] ChEMBL. (2024). CHEMBL3415444 - Compound Report Card. European Bioinformatics Institute. View Source
- [3] Southan, C. (2017). Hypothesis Comment on MAO-B inhibition. PubMed Commons. View Source
